4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid
Overview
Description
4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3. It is a derivative of benzoic acid, featuring both chloro and benzoylamino substituents. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the benzoylamino group. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines .
Scientific Research Applications
4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzoic acid
- 2-chlorobenzoyl chloride
- 3-amino-4-chlorobenzoic acid
Uniqueness
4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chloro and benzoylamino substituents make it versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-3-[(2-chlorobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-4-2-1-3-9(10)13(18)17-12-7-8(14(19)20)5-6-11(12)16/h1-7H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFHCRBTZHJJNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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